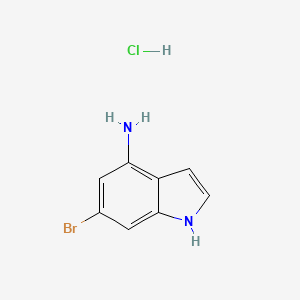

6-bromo-1H-indol-4-amine hydrochloride

Description

Contextualization of Indole (B1671886) Nucleus in Chemical Biology and Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of chemical biology and medicinal chemistry. Its structure is embedded in a vast array of natural and synthetic molecules that exhibit significant biological effects. The prominence of the indole nucleus is fundamentally linked to its presence in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a wide range of metabolites, including the neurotransmitter serotonin (B10506) and the hormone melatonin.

This natural prevalence has made the indole scaffold a focal point for drug discovery. Its unique structure allows it to mimic peptides and bind to various biological receptors and enzymes. Consequently, indole derivatives are at the core of numerous approved therapeutics, demonstrating efficacy as anticancer (e.g., Vincristine), antihypertensive (e.g., Reserpine), and antidepressant (e.g., Amedalin) agents. The chemical reactivity of the indole ring permits diverse functionalization, enabling chemists to generate extensive libraries of compounds for screening against a multitude of diseases.

Overview of Substituted Indole Derivatives in Synthetic Research

The versatility of the indole core has spurred the development of numerous synthetic methodologies to create substituted derivatives. Classic methods like the Fischer, Leimgruber-Batcho, and Bartoli syntheses, alongside modern transition-metal-catalyzed reactions, provide chemists with a robust toolkit to modify the indole scaffold at various positions. These synthetic strategies are crucial for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are performed to optimize its pharmacological profile.

Halogenation of the indole nucleus is a particularly effective strategy in medicinal chemistry. The introduction of halogen atoms, such as bromine, can profoundly influence a molecule's physicochemical properties. Bromination can enhance lipophilicity, which may improve membrane permeability, and can also increase metabolic stability. Furthermore, the bromine atom can act as a key binding element, participating in halogen bonding—a type of non-covalent interaction that can enhance ligand-receptor affinity and specificity. Research has shown that bromination at specific positions on the indole ring can significantly boost the biological activity of the parent compound.

| Synthesis Method | Brief Description | Key Features |

|---|---|---|

| Fischer Indole Synthesis | Heating an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst. | One of the oldest and most versatile methods; widely applicable. |

| Leimgruber–Batcho Indole Synthesis | Reductive cyclization of an enamine derived from an o-nitrotoluene. | High-yielding and suitable for a wide range of substrates. |

| Bartoli Indole Synthesis | Reaction of a nitroarene with a vinyl Grignard reagent. | Particularly useful for synthesizing 7-substituted indoles. |

| Reissert Indole Synthesis | Condensation of o-nitrotoluene with diethyl oxalate (B1200264) followed by reductive cyclization. | Effective for producing indole-2-carboxylic acids. |

| Palladium-Catalyzed Cross-Coupling | Modern methods (e.g., Heck, Suzuki, Buchwald-Hartwig) used to functionalize pre-formed indoles. | Allows for precise and efficient introduction of various substituents. researchgate.net |

Rationale for Investigating 6-Bromo-1H-indol-4-amine Hydrochloride as a Research Scaffold

The specific compound, this compound, is a strategically designed molecule intended for use as a research scaffold or building block in the synthesis of more complex chemical entities. enamine.nettandfonline.comchemscene.com The rationale for its investigation is rooted in the distinct functionalities of its structure.

| Property | Value |

|---|---|

| CAS Number | 350800-81-6 chemicalbook.com |

| Molecular Formula | C₈H₇BrN₂ echemi.com |

| Molecular Weight | 211.06 g/mol echemi.com |

| Boiling Point | 405.6°C at 760 mmHg (Predicted) echemi.com |

| Density | 1.8 g/cm³ (Predicted) echemi.com |

The 6-bromo substitution is a key feature. This specific placement has been identified as crucial in the development of potent and selective inhibitors for various biological targets. For instance, the 6-bromoindole (B116670) moiety is the foundational core for a class of potent inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in hydrogen sulfide (B99878) production in pathogens like Staphylococcus aureus. nih.gov Inhibitors based on this scaffold, such as compounds designated NL1 and NL2, have been shown to potentiate the effects of antibiotics, highlighting the therapeutic potential derived from this specific substitution pattern. researchgate.netnih.gov The bromine atom at the C6 position is not merely a placeholder but is often integral to the molecule's biological activity. nih.gov

Furthermore, research into kinase inhibitors has demonstrated the utility of substitution at the 6-position of the indole ring. nih.gov Kinases are a major class of drug targets, and developing specific inhibitors is a primary goal in modern pharmacology. reactionbiology.comtechscience.comnih.gov The 6-bromoindole framework provides a starting point for creating new kinase inhibitors, where the bromine can be a site for further chemical modification via cross-coupling reactions or can interact directly with the target protein. nih.govdrugbank.com

The 4-amino group provides a versatile handle for synthetic elaboration. This primary amine can be readily functionalized to introduce a wide variety of side chains and pharmacophores, allowing chemists to systematically explore the chemical space around the core scaffold. This is essential for optimizing properties such as potency, selectivity, and pharmacokinetics. Finally, the hydrochloride salt form enhances the compound's stability and aqueous solubility, making it easier to handle and use in subsequent chemical reactions.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H8BrClN2 |

|---|---|

Molecular Weight |

247.52 g/mol |

IUPAC Name |

6-bromo-1H-indol-4-amine;hydrochloride |

InChI |

InChI=1S/C8H7BrN2.ClH/c9-5-3-7(10)6-1-2-11-8(6)4-5;/h1-4,11H,10H2;1H |

InChI Key |

PJIPTZQEUGIARJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)N)Br.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 1h Indol 4 Amine Hydrochloride

Precursor Synthesis and Starting Materials for Indole (B1671886) Ring Formation

The construction of the indole ring is a critical first step in the synthesis of 6-bromo-1H-indol-4-amine hydrochloride. Several classical and modern indole synthesis methodologies can be employed, with the choice often depending on the availability of starting materials and the desired substitution pattern. For the target compound, the Leimgruber-Batcho indole synthesis is a particularly effective method. clockss.orgwikipedia.org This approach begins with an ortho-nitrotoluene derivative, which undergoes condensation with a formamide (B127407) acetal (B89532), followed by reductive cyclization to form the indole ring.

A key starting material for the synthesis of 6-bromo-1H-indol-4-amine is 4-bromo-1-methyl-2-nitrobenzene. nih.gov This precursor contains the necessary bromine atom at the correct position relative to the methyl group, which will ultimately become part of the indole's benzene (B151609) ring. The synthesis of 6-bromoindole (B116670), a closely related structure, has been achieved using 4-bromo-1-methyl-2-nitrobenzene in a Leimgruber-Batcho synthesis by reacting it with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine (B122466) to form an enamine, which is then reductively cyclized. nih.gov

An alternative, though often less direct, approach would be to construct the indole ring first and then introduce the bromine and amine functionalities. However, the regioselectivity of electrophilic substitution on the indole ring can be challenging to control, making the use of pre-functionalized precursors a more common strategy.

Strategies for Bromination at the C-6 Position of the Indole Nucleus

The introduction of a bromine atom at the C-6 position of the indole nucleus is most efficiently achieved by utilizing a starting material that already contains the bromine atom in the desired position. This strategy circumvents the challenges associated with the direct bromination of the indole ring, which can often lead to a mixture of products due to the high reactivity of the indole nucleus towards electrophiles. The C-3 position is the most nucleophilic, followed by C-2 and C-5, making selective C-6 bromination difficult.

By starting with a precursor such as 4-bromo-2-nitrotoluene, the bromine atom is strategically placed to become the C-6 substituent of the resulting indole after the ring-forming cyclization. nih.gov This approach ensures high regioselectivity and is a common tactic in the synthesis of specifically substituted indoles.

Methods for Introducing the Amine Functionality at the C-4 Position

The introduction of an amine group at the C-4 position of the indole ring is a critical and often challenging step. A common and effective strategy is the reduction of a nitro group at the C-4 position. This necessitates the synthesis of a 6-bromo-4-nitro-1H-indole intermediate. The Leimgruber-Batcho synthesis is amenable to producing nitroindoles.

Once the 6-bromo-4-nitro-1H-indole intermediate is obtained, the nitro group can be reduced to the corresponding amine using a variety of reducing agents. The choice of reducing agent is crucial to ensure high yield and to avoid the reduction of other functional groups or the indole ring itself.

Several methods are available for the reduction of aromatic nitro groups to amines, including:

Catalytic Hydrogenation: This method typically employs a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. It is a clean and efficient method, though care must be taken to avoid over-reduction of the indole ring.

Metal/Acid Systems: Reagents such as iron in acetic acid (Fe/AcOH) or stannous chloride in hydrochloric acid (SnCl₂/HCl) are classic and effective choices for nitro group reduction. researchgate.netresearchgate.net These methods are often robust and tolerant of various functional groups.

Transfer Hydrogenation: This involves the use of a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Raney nickel or Pd/C. wikipedia.org

The final step in the synthesis is the formation of the hydrochloride salt, which is typically achieved by treating a solution of the free amine with hydrochloric acid. This not only aids in purification through crystallization but also improves the stability and handling of the final compound.

Optimization of Reaction Conditions and Yields for Target Compound Synthesis

In the Leimgruber-Batcho synthesis of the indole precursor, the reaction temperature and time for the enamine formation can be optimized. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in some cases. durham.ac.uk The choice of solvent and base is also critical.

For the reduction of the 4-nitro group , the choice of reducing agent and reaction conditions can be tailored to the specific substrate. For instance, catalytic hydrogenation is often preferred for its clean reaction profile, but metal/acid systems may be more cost-effective for large-scale synthesis. The temperature, pressure (for hydrogenation), and reaction time should be carefully controlled to ensure complete conversion without side reactions.

The final salt formation step can be optimized by the choice of solvent to facilitate the precipitation of the hydrochloride salt in high purity.

Purification and Characterization Techniques for Synthetic Validation

Each intermediate and the final product in the synthesis of this compound must be rigorously purified and characterized to confirm its identity and purity.

Purification Techniques:

Column Chromatography: This is a standard technique for purifying organic compounds. Silica gel is a common stationary phase, and a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is used to separate the desired compound from impurities. nih.gov

Recrystallization: This is an effective method for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

Acid-Base Extraction: This can be used to separate the amine product from non-basic impurities.

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms in the molecule. nih.govrsc.orgnih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as N-H and C-H bonds.

Stereoselective Synthesis Approaches for Chiral Analogues

The development of stereoselective synthetic methods for chiral analogues of 6-bromo-1H-indol-4-amine is an area of growing interest, driven by the fact that the biological activity of chiral molecules is often dependent on their stereochemistry. While specific methods for the stereoselective synthesis of chiral 4-aminoindoles are not extensively reported, general strategies in asymmetric synthesis can be considered.

One approach would be to introduce a chiral center at a different position on the indole scaffold or on a substituent. This could be achieved by:

Using a Chiral Starting Material: If a suitable chiral precursor is available, its stereochemistry can be carried through the synthetic sequence.

Chiral Resolution: A racemic mixture of a chiral analogue could be separated into its constituent enantiomers using a chiral resolving agent or through chiral chromatography.

Asymmetric Catalysis: The use of a chiral catalyst could induce stereoselectivity in one of the key bond-forming reactions. For example, a chiral catalyst could be employed in a C-H functionalization reaction to introduce a substituent enantioselectively.

Chemical Reactivity and Transformation Studies of 6 Bromo 1h Indol 4 Amine Hydrochloride

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core

The indole ring is inherently electron-rich and highly susceptible to electrophilic aromatic substitution (EAS). While unsubstituted indoles exhibit a strong preference for substitution at the C3 position of the pyrrole (B145914) ring, the reactivity of 6-bromo-1H-indol-4-amine is governed by the powerful directing effects of its existing substituents. quimicaorganica.orgquora.com

The primary amine at the C4 position is a potent activating group and a strong ortho-, para-director. openstax.org Due to the para-relationship, the C4-amino group strongly directs incoming electrophiles to the C7 position. This effect is so pronounced that in studies involving 4-aminoindoles, electrophilic reactions such as Friedel–Crafts alkylations occur selectively at the C7 site, overriding the intrinsic C3 reactivity of the indole nucleus. rsc.orgnih.gov Research on various 4-aminoindoles has demonstrated that this C7-directing ability facilitates the synthesis of a range of C7-functionalized indoles. acs.orgacs.orgchemistryviews.orgacs.org

The bromine atom at the C6 position is a deactivating group due to its inductive electron-withdrawing effect, yet it also acts as an ortho-, para-director because of resonance effects. openstax.orgyoutube.com It directs incoming electrophiles to the C5 and C7 positions.

Halogenation: Using mild halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Typically performed with nitric acid in acetic anhydride (B1165640) to avoid the strongly acidic conditions that can cause indole degradation. quimicaorganica.org

Friedel-Crafts Reactions: Alkylation and acylation reactions, often catalyzed by Lewis acids, would also be directed to the C7 position. rsc.orgnih.govorganic-chemistry.orgnih.gov

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the benzene (B151609) ring of an indole is generally challenging. matanginicollege.ac.in Aryl halides are inherently unreactive toward nucleophiles unless the aromatic ring is activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.org

In the case of 6-bromo-1H-indol-4-amine, the indole ring system is electron-rich. This characteristic is further amplified by the electron-donating C4-amino group. This donation of electron density to the ring increases the electron density at the C6 position, thereby deactivating it towards attack by nucleophiles. Consequently, displacing the C6-bromo group via a standard SNAr mechanism is not a feasible pathway under normal conditions. Such transformations would require exceptionally harsh reaction conditions or transition-metal catalysis, the latter of which is discussed in section 3.4. Studies on other indole systems have shown that nucleophilic substitution can occur at other positions if a suitable leaving group is present and the ring is appropriately activated, for instance with a nitro group, but this does not apply to the C6-bromo moiety in this electron-rich context. nii.ac.jp

Reactions of the Primary Amine Functionality

The primary aromatic amine at the C4 position is a versatile functional group that can undergo a variety of well-established chemical transformations.

Acylation: The amine can readily react as a nucleophile with acylating agents such as acyl chlorides or anhydrides to form the corresponding amide derivatives. acs.orgnih.gov This reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. This transformation is useful for protecting the amine group or for introducing new structural motifs.

Alkylation: While direct alkylation with alkyl halides can occur, it is often difficult to control and can lead to mixtures of mono- and poly-alkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary or tertiary amines.

Diazotization: A key reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. organic-chemistry.orgnumberanalytics.comnumberanalytics.com This process converts the primary amine into a diazonium salt (Ar-N₂⁺). Aryl diazonium salts are highly valuable synthetic intermediates. unacademy.com Though often unstable, they can be used immediately in subsequent reactions, such as:

Sandmeyer Reactions: To replace the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: To replace the diazonium group with fluorine using fluoroboric acid (HBF₄).

Hydrolysis: To replace the diazonium group with a hydroxyl (-OH) group by heating in an aqueous acidic solution.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom at the C6 position serves as an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds and represent the most significant synthetic utility of the C6-bromo moiety.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronic ester) to form a new C-C bond. It is widely used due to the mild reaction conditions and the commercial availability and stability of many boronic acids.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is a powerful tool for C-C bond formation and vinylation of aryl systems.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to aryl-substituted alkynes. It typically requires a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.

The following table summarizes typical conditions for these coupling reactions based on literature for similar bromo-substituted aromatic and heteroaromatic substrates.

| Reaction | Coupling Partner | Typical Pd Catalyst | Typical Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane, Toluene, DME/H₂O |

| Heck | Alkene (e.g., Acrylate) | Pd(OAc)₂ | P(o-tolyl)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ (+ CuI) | PPh₃ | Et₃N, Diisopropylamine | THF, Toluene |

Oxidation and Reduction Pathways of the Indole and Amine Groups

The 6-bromo-1H-indol-4-amine molecule possesses multiple sites susceptible to oxidation and reduction.

Oxidation: The indole ring is prone to oxidation, particularly at the electron-rich C2-C3 double bond. springernature.com Depending on the reagents and conditions, oxidation can lead to various products. Common outcomes include the formation of 2-oxindoles (oxidation at C2) or 3-oxindoles (indoxyls). nih.govrsc.org Further oxidation can yield isatins (indole-2,3-diones). frontiersin.org The primary amine group at C4 can also be oxidized, though this is often less selective and can lead to complex product mixtures. Atmospheric oxidation of the indole core initiated by hydroxyl radicals has also been studied, leading to ring-opened products. copernicus.org

Reduction: Catalytic hydrogenation presents a common method for reduction. Under standard conditions (e.g., H₂, Pd/C), the C6-bromo group can be selectively removed via hydrodebromination to yield 4-aminoindole. This is a common transformation for aryl halides. Under more forcing conditions, such as higher pressures and temperatures or using catalysts like rhodium or ruthenium, the pyrrole ring of the indole can be reduced to afford an indoline (B122111) derivative. The reduction of a bromo-substituted indole using zinc and acetic acid has also been reported. researchgate.net

Stability and Degradation Pathways Under Research Conditions

The stability of 6-bromo-1H-indol-4-amine is an important consideration for its storage and use in synthesis.

Acid/Base Stability: Indoles are notoriously unstable in the presence of strong acids, which can protonate the C3 position and initiate acid-catalyzed polymerization or decomposition. cdnsciencepub.com The compound is supplied as a hydrochloride salt, which indicates that it has sufficient stability in a protonated form under mildly acidic conditions, which improves its shelf-life and handling characteristics. chemimpex.com Strong basic conditions are generally tolerated, although the N-H proton can be removed by a strong base to form an indolide anion.

Degradation: Like many complex organic molecules, it may be sensitive to light and air over long periods. Potential degradation pathways could involve oxidation of the indole ring or the amine functionality. nih.gov Studies on microbial degradation of related compounds suggest that enzymatic pathways can hydroxylate the indole ring, eventually leading to ring cleavage and mineralization. nih.govasm.org The presence of a halogen atom can sometimes hinder microbial degradation, but dehalogenase enzymes exist that can cleave the carbon-halogen bond. nih.gov

Derivatization and Structural Analogue Development Based on 6 Bromo 1h Indol 4 Amine Hydrochloride

Design Principles for Structural Modification of Indolamines

The structural modification of indolamines, including derivatives of 6-bromo-1H-indol-4-amine, is guided by established medicinal chemistry principles. A primary goal is to explore the chemical space around the core scaffold to modulate biological activity, selectivity, and physicochemical properties. The indole (B1671886) ring system is a prominent heterocyclic motif in organic and medicinal chemistry, and functionalization at its various positions is known to significantly impact biological properties. nih.gov

Key design strategies include:

Substituent Variation : Introducing a variety of functional groups at different positions to probe interactions with biological targets. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of substituents are systematically varied.

Isosteric and Bioisosteric Replacement : Replacing functional groups or parts of the scaffold with other groups that have similar steric and electronic properties. For instance, the indole core could be replaced with an azaindole or indazole ring to alter properties like hydrogen bonding capacity and metabolic stability.

Scaffold Hopping : Replacing the central indole core with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups.

Structure-Based Design : When the structure of the biological target is known, computational docking studies can guide the design of new analogues with improved binding affinity and selectivity. This involves designing modifications that complement the shape and chemical environment of the target's binding site.

Synthesis of N-Substituted Analogues of the Indole and Amine

The 6-bromo-1H-indol-4-amine scaffold offers two primary nitrogen atoms for substitution: the N1 position of the indole ring and the N4 exocyclic amine.

N1-Substitution of the Indole Ring: The indole nitrogen is readily deprotonated with a suitable base, followed by reaction with an electrophile to introduce a wide range of substituents. A common method involves using sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF) to generate the indolide anion. This anion can then be reacted with various electrophiles. nih.govmdpi.com

For example, 6-bromoindole (B116670) can be alkylated with agents like methyl bromoacetate (B1195939) or custom-designed side chains such as methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate. mdpi.comnih.gov This approach allows for the introduction of acetic acid moieties, furan (B31954) rings, and other functional groups that can serve as linkers or pharmacophoric elements. nih.govresearchgate.net Palladium-catalyzed N-H functionalization has also been used to create N-substituted indoles, such as through coupling with alkenes. beilstein-journals.org

N4-Substitution of the Amine Group: The 4-amino group is a nucleophilic site that can undergo reactions typical of primary amines, such as acylation, alkylation, and sulfonylation. These reactions are generally performed while the indole nitrogen is protected or under conditions that favor selectivity for the exocyclic amine. Acylation with acyl chlorides or anhydrides introduces amide functionalities, while reaction with sulfonyl chlorides yields sulfonamides. Reductive amination with aldehydes or ketones is another common strategy to introduce alkyl groups at the N4 position.

Functionalization at the Bromine Position via Cross-Coupling Reactions

The bromine atom at the C6 position is a key functional handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions. mdpi.com Palladium-catalyzed reactions are particularly powerful tools for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netbeilstein-journals.org

Common cross-coupling reactions employed on 6-bromoindoles include:

Suzuki-Miyaura Coupling : This reaction couples the bromoindole with a boronic acid or ester to form a new C-C bond, enabling the introduction of various aryl or heteroaryl groups. nih.gov This is a robust method for creating biaryl scaffolds.

Sonogashira Coupling : This reaction involves coupling with a terminal alkyne to introduce an alkynyl substituent. The resulting products can serve as intermediates for further transformations or as final compounds. nih.gov

Heck Coupling : This reaction introduces alkenyl groups by coupling the bromoindole with an alkene.

Buchwald-Hartwig Amination : This reaction forms a C-N bond, allowing for the introduction of various amine or amide groups at the C6 position.

These reactions provide a modular approach to building complex molecules from the 6-bromoindole core, significantly expanding the accessible chemical diversity. soton.ac.uk

Modifications of the Indole Ring System and Core

Beyond substitution, the indole ring system itself can be modified. The indole nucleus has multiple C-H bonds that can be functionalized, though achieving regioselectivity can be challenging due to the similar reactivity of these bonds. nih.gov

Methods for core modification include:

Electrophilic Substitution : Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce functional groups onto the benzene (B151609) portion of the indole ring, although the presence of the activating amino group at C4 and the directing nature of the pyrrole (B145914) ring must be considered. A Friedel-Crafts reaction with oxalyl chloride can introduce a glyoxamide group at the C3 position of 6-bromoindole. google.com

C-H Functionalization : Modern synthetic methods allow for the direct, regioselective functionalization of C-H bonds, catalyzed by transition metals like palladium or rhodium. nih.govbeilstein-journals.org These reactions can introduce aryl or alkenyl groups at specific positions, such as C4 or C7, without pre-functionalization. nih.gov

Ring System Alteration : More drastic modifications can involve ring-closing or ring-opening reactions to create entirely new heterocyclic systems. For example, condensation reactions can be used to build additional rings onto the indole scaffold.

Scaffold-Based Library Synthesis for Research Probes

The 6-bromo-1H-indol-4-amine scaffold is well-suited for the combinatorial synthesis of compound libraries. By leveraging the distinct reactivity of the N1, N4, and C6 positions, a common intermediate can be diversified in a systematic manner.

A typical library synthesis strategy might involve:

N1-Alkylation : A set of diverse alkylating agents is used to introduce a variety of side chains at the indole nitrogen of the starting material.

C6-Functionalization : The resulting N1-substituted intermediates are then subjected to a parallel array of cross-coupling reactions (e.g., Suzuki coupling with different boronic acids) to diversify the C6 position.

N4-Derivatization : Finally, the N4-amino group can be acylated or alkylated with another set of building blocks.

This multi-directional diversification approach allows for the rapid generation of a large number of structurally related analogues. These libraries are invaluable for high-throughput screening and for systematically mapping the structure-activity relationships of the scaffold.

Structure-Activity Relationship (SAR) Investigations in In Vitro Systems

SAR studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. For derivatives of 6-bromo-1H-indol-4-amine, these studies involve synthesizing analogues with systematic modifications and evaluating their effects in relevant in vitro assays, such as enzyme inhibition or cell-based assays. researchgate.net

For example, in the development of inhibitors for bacterial cystathionine (B15957) γ-lyase (bCSE), the 6-bromoindole core was identified as a key scaffold. nih.gov SAR studies on this class of compounds revealed several key insights:

N1-Substituent : The nature of the substituent at the N1 position is critical. Attaching a short, peptide-like chain such as an acetylglycine moiety can confer potent inhibitory activity. nih.gov Replacing this with a methyl-substituted furan carboxylic acid also resulted in a highly active inhibitor. researchgate.netresearchgate.net

C6-Substituent : The bromine atom at the C6 position was found to be important for activity in some series. When this position was modified via Suzuki coupling to introduce a 7-chlorobenzo[b]thiophene (B1589383) group, the resulting compound also showed inhibitory potential, highlighting the tolerance for bulky aromatic groups at this position. researchgate.netresearchgate.net

Core Scaffold : Replacing the 6-bromoindole core with 6-bromoindazole, a bioisostere, is a common strategy to probe the importance of the indole nitrogen and its hydrogen-bonding capabilities. nih.gov

In another example, SAR studies on bis-indole compounds as HIV-1 fusion inhibitors showed that the linkage position between indole rings was crucial. A 6-6' linkage was found to be optimal, while 5-6', 6-5', and 5-5' linkages resulted in reduced activity. nih.gov

The findings from these studies are often summarized in data tables that correlate structural changes with biological activity metrics like IC₅₀ (half-maximal inhibitory concentration).

Table 1: Example SAR Data for Indole-Based Inhibitors

| Compound | Core Scaffold | N1-Substituent | C6-Substituent | Target | Activity (IC₅₀ or EC₅₀) |

|---|---|---|---|---|---|

| NL1 | Indole | -(CH₂)C(O)NHCH₂COOH | -Br | bCSE | Potent Inhibitor |

| NL2 | Indole | -CH₂-(2-methyl-3-carboxy-furan) | -Br | bCSE | Potent Inhibitor |

| Analogue 6j | Bis-indole (6-6' linked) | -H | -Indole | HIV-1 gp41 | 0.2 µM (EC₅₀) |

| Analogue 6o | Bis-indole (5-6' linked) | -H | -Indole | HIV-1 gp41 | >10 µM (EC₅₀) |

This table is a representative example based on findings from cited literature and illustrates how SAR data is typically presented. nih.govnih.govresearchgate.net

These systematic investigations are fundamental to optimizing lead compounds, improving their potency and selectivity, and understanding the molecular basis of their biological activity.

Molecular Interactions and Mechanistic Studies of 6 Bromo 1h Indol 4 Amine Hydrochloride

Target Identification and Engagement Studies via Biochemical Assays

No specific biochemical assays detailing the molecular targets of 6-bromo-1H-indol-4-amine hydrochloride were found in the reviewed literature.

Receptor Binding Profiling and Ligand-Target Interactions

There is no available data on the receptor binding affinity or specific ligand-target interactions for this compound.

Enzyme Inhibition and Activation Studies (in vitro/cell-based)

While related 6-bromoindole (B116670) derivatives have been studied as enzyme inhibitors, no such studies were found for this compound. nih.govkazanmedjournal.ru

Modulation of Cellular Pathways and Signaling Cascades (cell-based research)

Research on the modulation of cellular pathways or signaling cascades by this specific compound is not present in the available scientific literature.

Protein-Ligand Interaction Dynamics (e.g., SPR, ITC)

No studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to investigate the protein-ligand interaction dynamics of this compound have been published.

Fluorescence Quenching and Spectroscopic Probing of Molecular Interactions

There is no information available from studies using fluorescence quenching or other spectroscopic methods to probe the molecular interactions of this compound.

Theoretical and Computational Investigations of 6 Bromo 1h Indol 4 Amine Hydrochloride

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.govresearchgate.net Methods like Density Functional Theory (DFT) are routinely used to model the electronic structure of organic molecules, providing insights into their stability, reactivity, and spectroscopic properties. scienceopen.com For 6-bromo-1H-indol-4-amine hydrochloride, DFT calculations can elucidate how the bromo and amine substituents modulate the electron density of the indole (B1671886) ring system.

These calculations determine key electronic descriptors. rsc.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Table 1: Hypothetical Electronic Properties of 6-Bromo-1H-indol-4-amine Calculated by DFT This table is illustrative and based on typical values for substituted indoles.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability; potential for oxidation. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability; potential for reduction. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | 3.5 D | Measures polarity; influences solubility and intermolecular forces. |

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Complexes

To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are indispensable tools. tandfonline.comespublisher.com These methods predict how a ligand (the indole compound) might bind to the active site of a biological target, such as an enzyme or receptor. nih.gov

Molecular Docking: This technique computationally places the ligand into the binding site of a protein in various orientations and conformations to find the most stable binding mode, estimated by a scoring function. researchgate.net For instance, indole derivatives have been successfully docked into targets like Pim-1 kinase and DNA gyrase to explore their inhibitory potential. tandfonline.comacs.orgnih.gov A docking study of 6-bromo-1H-indol-4-amine would identify key interactions, such as:

Hydrogen bonds: The amine group and the indole N-H are potential hydrogen bond donors, which could interact with polar residues like glutamate, aspartate, or lysine (B10760008) in a protein's active site. tandfonline.com

Halogen bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

Hydrophobic and π-stacking interactions: The indole ring can form favorable interactions with nonpolar and aromatic amino acid residues like phenylalanine, tryptophan, and leucine. tandfonline.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. nih.gov By simulating the movements of all atoms in the system, MD provides a more dynamic and realistic view of the binding interactions, confirming whether the ligand remains stably bound in its predicted pose. nih.gov This helps refine the understanding of the binding affinity and the specific interactions crucial for recognition. espublisher.com

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of a molecule's atoms and their relative energies. nih.gov For a molecule like this compound, which is relatively rigid due to its aromatic core, the primary conformational flexibility would involve the orientation of the amine group relative to the indole ring.

The energy landscape is a conceptual map that describes all possible conformations of a molecule and their corresponding potential energies. frontiersin.org The landscape consists of energy minima (stable conformations) separated by energy barriers (transition states). researchgate.net For relatively small molecules, computational methods can map this landscape to identify the most stable, low-energy conformations (global minima) that the molecule is likely to adopt. nih.gov Understanding the preferred conformation is critical for molecular docking, as the bioactive conformation that binds to a target may not be the absolute lowest energy state. researchgate.net The presence of substituents influences the energy landscape; for example, steric interactions can disfavor certain conformations. utdallas.edu

QSAR Modeling for Structure-Activity Prediction in Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com By building a mathematical model, QSAR can predict the activity of new, untested compounds. mdpi.comnih.gov This approach is a cornerstone of ligand-based drug design. nih.gov

To build a QSAR model for a series of indole derivatives including 6-bromo-1H-indol-4-amine, the following steps would be taken:

Data Collection: A dataset of structurally similar indole compounds with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is compiled. eurjchem.com

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors. ijpsi.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that links the descriptors to the biological activity. mdpi.comnih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure it is robust and not overfitted. nih.gov

QSAR studies on indole derivatives have successfully identified key features for activity against various targets. nih.govresearchgate.net For example, a model might reveal that increased hydrophobicity at a certain position or the presence of a hydrogen bond donor at another is critical for high potency. nih.gov

Table 2: Example Descriptors for a Hypothetical QSAR Model of Indole Derivatives This table illustrates the types of descriptors used in QSAR studies.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | HOMO Energy | Relates to the ability to participate in charge-transfer interactions. |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions with the target. |

| Steric | Molecular Volume | Determines the fit within the binding pocket; bulky groups can be favorable or unfavorable. |

| Topological | Wiener Index | Encodes information about molecular branching and size. |

Prediction of Metabolic Pathways for In Vitro Research

Predicting how a compound will be metabolized in the body is crucial in early-stage drug discovery. In silico tools can forecast the metabolic fate of a xenobiotic by identifying which sites on the molecule are most susceptible to enzymatic transformation. nih.govacs.org The cytochrome P450 (CYP) family of enzymes is a major player in phase I metabolism. nih.govdoi.org

For this compound, several metabolic pathways can be predicted based on its structure:

Aromatic Hydroxylation: The indole ring is susceptible to oxidation by CYP enzymes, likely at positions C2, C5, or C7, which are not occupied by substituents. Computational models predict the most likely site of metabolism (SOM) based on factors like atom accessibility and the stability of the resulting intermediate. doi.org

N-Oxidation or Deamination: The 4-amine group could be a target for oxidation.

Phase II Conjugation: Following phase I oxidation, the resulting hydroxyl groups or the primary amine can undergo conjugation reactions (e.g., glucuronidation or sulfation) to increase water solubility and facilitate excretion.

Knowledge-based systems and machine learning models, trained on large datasets of known metabolic transformations, can generate a list of potential metabolites. researchgate.netnih.gov These predictions are invaluable for guiding in vitro metabolism studies, allowing researchers to look for specific predicted metabolites in assays using liver microsomes or hepatocytes. nih.gov

Advanced Analytical Methodologies in Research on 6 Bromo 1h Indol 4 Amine Hydrochloride

Spectroscopic Techniques (NMR, IR, UV-Vis, Mass Spectrometry) for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For compounds like "6-bromo-1H-indol-4-amine hydrochloride," ¹H NMR and ¹³C NMR spectroscopy would provide definitive information about its chemical structure. Although specific NMR data for the target compound is not published, data for the parent compound, 6-bromo-1H-indole, and its derivatives offer valuable comparative insights. For instance, in the ¹H NMR spectrum of a related compound, specific chemical shifts (δ) and coupling constants (J) would confirm the positions of the amine and bromo substituents on the indole (B1671886) ring.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule. In the case of "this compound," the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine and the indole ring, C-N stretching, C-H aromatic stretching, and the C-Br stretching vibration.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The indole ring system has a characteristic UV absorption profile, which would be influenced by the presence of the bromo and amine substituents. The UV-Vis spectrum would be useful in quantitative analysis and in studying interactions with other molecules that result in spectral shifts.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement for "this compound," confirming its molecular formula. The fragmentation pattern observed in the mass spectrum would also offer structural information, corroborating data from other spectroscopic methods. For example, HRMS data for derivatives of 6-bromo-1H-indole show characteristic isotopic patterns for bromine, which would also be expected for the target compound.

A summary of expected spectroscopic data based on related compounds is presented below:

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to aromatic protons on the indole ring, with chemical shifts and coupling constants influenced by the bromo and amine groups. A broad signal for the amine protons and the indole N-H proton. |

| ¹³C NMR | Resonances for each carbon atom in the molecule, with the carbon attached to the bromine atom showing a characteristic chemical shift. |

| IR | Absorption bands for N-H stretching (amine and indole), C-H aromatic stretching, C=C aromatic stretching, and C-Br stretching. |

| UV-Vis | Absorption maxima characteristic of the substituted indole chromophore. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound, with a characteristic M+2 isotope peak due to the presence of bromine. |

Chromatographic Methods (HPLC, GC) for Purity and Reaction Monitoring in Research

Chromatographic techniques are indispensable for assessing the purity of "this compound" and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile and thermally sensitive compounds. An appropriate reversed-phase HPLC method would be developed to separate the target compound from any starting materials, byproducts, or degradation products. The purity would be assessed by integrating the peak area of the main compound and expressing it as a percentage of the total peak area. When coupled with a mass spectrometer (LC-MS), this technique can also aid in the identification of impurities.

Gas Chromatography (GC) can be used for the analysis of volatile and thermally stable compounds. While the hydrochloride salt of "6-bromo-1H-indol-4-amine" is non-volatile, its free base form might be amenable to GC analysis, potentially after derivatization to increase its volatility and thermal stability. GC coupled with a mass spectrometer (GC-MS) would be a powerful tool for separating and identifying volatile components in a sample.

The table below outlines the application of these chromatographic methods in the research of bromo-indole compounds.

| Method | Application | Typical Parameters |

| HPLC | Purity assessment of the final product and intermediates. Reaction monitoring. | Column: C18 reversed-phase. Mobile Phase: Gradient of water and acetonitrile (B52724) with an additive like formic acid or trifluoroacetic acid. Detection: UV detector at a wavelength corresponding to the compound's absorbance maximum. |

| GC | Analysis of volatile precursors or the free base form of the target compound. | Column: Capillary column with a suitable stationary phase (e.g., HP-5MS). Carrier Gas: Helium. Detection: Flame ionization detector (FID) or mass spectrometer (MS). |

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure of "this compound" has not been reported, crystallographic data for related bromo-indole derivatives, such as 6-bromo-1H-indole-3-carboxylic acid, are available. nih.govresearchgate.net These studies demonstrate how X-ray crystallography can elucidate the solid-state structure of this class of compounds. For instance, in the crystal structure of 6-bromo-1H-indole-3-carboxylic acid, the molecules form hydrogen-bonded dimers. nih.govresearchgate.net Similar analyses for the target compound would be crucial for understanding its physical properties and for structure-based drug design.

The following table summarizes the type of information that would be obtained from an X-ray crystallographic analysis of "this compound".

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths & Angles | The geometry of the molecule. |

| Torsion Angles | The conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonding, halogen bonding, and other non-covalent interactions that stabilize the crystal structure. |

Microcalorimetry (ITC) for Binding Thermodynamics in Research

Isothermal Titration Calorimetry (ITC) is a powerful technique used to study the thermodynamics of binding interactions between molecules in solution. It directly measures the heat change that occurs when one molecule binds to another. This allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

In the context of "this compound," ITC would be invaluable for characterizing its binding to a biological target, such as a protein or nucleic acid. The thermodynamic profile obtained from ITC provides deep insights into the forces driving the binding event. For example, a large negative enthalpy change suggests strong hydrogen bonding and van der Waals interactions, while a positive entropy change often indicates the release of bound water molecules from the interacting surfaces.

Although no specific ITC data for "this compound" is currently published, the principles of the technique are broadly applicable. The table below illustrates the thermodynamic parameters that would be determined from an ITC experiment.

| Thermodynamic Parameter | Description |

| Binding Affinity (Kₐ) | A measure of the strength of the binding interaction. |

| Enthalpy Change (ΔH) | The heat released or absorbed during the binding event. |

| Entropy Change (ΔS) | The change in the randomness of the system upon binding. |

| Gibbs Free Energy Change (ΔG) | A measure of the spontaneity of the binding process. |

| Stoichiometry (n) | The ratio of the interacting molecules in the complex. |

Surface Plasmon Resonance (SPR) for Kinetic Binding Studies

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. It is widely used to determine the kinetics of binding, including the association rate constant (kₐ) and the dissociation rate constant (kₑ). From these rate constants, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be calculated.

For "this compound," SPR would be employed to study its interaction with a target molecule that has been immobilized on a sensor chip. By flowing solutions of the compound over the sensor surface at different concentrations, the rates of association and dissociation can be measured. This kinetic information is complementary to the thermodynamic data obtained from ITC and is crucial for understanding the dynamic aspects of the binding interaction, which can be important for the compound's biological activity.

While specific SPR data for "this compound" is not available, the application of this technique to study the binding kinetics of small molecules to their targets is well-established. The kinetic parameters that would be derived from an SPR experiment are summarized in the table below.

| Kinetic Parameter | Description |

| Association Rate Constant (kₐ) | The rate at which the compound binds to its target. |

| Dissociation Rate Constant (kₑ) | The rate at which the compound-target complex breaks apart. |

| Equilibrium Dissociation Constant (Kₑ) | A measure of the binding affinity, calculated as kₑ/kₐ. |

Applications As a Chemical Biology Tool and Research Scaffold

Development of Fluorescent Probes Based on the Indole (B1671886) Scaffold

Indole and its derivatives are widely utilized in the design of small-molecule fluorescent probes due to their inherent photophysical properties. nih.gov These probes are engineered to signal the presence of specific analytes, such as metal ions or reactive oxygen species, through a detectable change in their fluorescence emission. The indole core can be chemically modified to fine-tune its electronic and spectral properties, enabling the creation of sensors for diverse biological applications. nih.gov

6-bromo-1H-indol-4-amine hydrochloride serves as an excellent precursor for such fluorescent probes. The compound features two key reactive sites for chemical modification: the primary amine at the 4-position and the bromine atom at the 6-position.

Amine Group Derivatization: The amine group can be readily transformed into various functional groups (e.g., amides, sulfonamides, or Schiff bases). This allows for the attachment of specific recognition elements (receptors) that bind to the target analyte, or for modulating the electronic nature of the indole scaffold, thereby influencing its fluorescence quantum yield and emission wavelength.

Bromine Atom Versatility: The bromine atom is a powerful synthetic handle, primarily used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions). This enables the direct conjugation of other fluorophores to create Förster Resonance Energy Transfer (FRET) probes or to introduce functionalities that alter the probe's interaction with its environment.

| Functional Group | Position | Potential Synthetic Transformations | Application in Probe Design |

|---|---|---|---|

| Amine (-NH₂) | C4 | Acylation, Sulfonylation, Alkylation, Schiff Base Formation | Attachment of analyte-binding moieties; modulation of photophysical properties. |

| Bromine (-Br) | C6 | Suzuki, Heck, Sonogashira, Buchwald-Hartwig Cross-Coupling | Conjugation of other fluorophores, quenchers, or complex recognition units. |

| Indole Nitrogen (N-H) | N1 | Alkylation, Acylation | Modification of solubility, cell permeability, and electronic properties. |

Use in Affinity Chromatography for Target Isolation

Affinity chromatography is a powerful technique for isolating specific proteins or other biomolecules from complex mixtures like cell lysates. The method relies on immobilizing a ligand—a molecule with specific affinity for the target—onto a solid support or resin. When the biological mixture is passed over the resin, the target protein binds to the ligand while other components are washed away.

The structure of this compound is well-suited for its use as an affinity ligand. The primary amine group at the C4 position provides a convenient point for covalent attachment to a variety of commercially available activated chromatography resins (e.g., NHS-activated or epoxy-activated agarose (B213101) beads). Through a stable amide bond linkage, the indole scaffold is presented to the mobile phase, ready to interact with its binding partners. This approach allows researchers to perform "pull-down" experiments to identify previously unknown cellular targets of indole-based compounds, providing crucial insights into their mechanism of action.

Integration into Fragment-Based Drug Discovery (FBDD) Research

Fragment-Based Drug Discovery (FBDD) has become a mainstream approach for identifying novel starting points for drug development. nih.gov This method screens libraries of small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a protein target. researchgate.net These fragment "hits" are then optimized and grown into more potent, drug-like molecules.

This compound is an exemplary molecule for an FBDD library due to several key features:

Low Molecular Weight: It adheres to the "Rule of Three" often applied to fragments (MW < 300 Da).

Structural Rigidity: The bicyclic indole core provides a defined shape for binding.

Hydrogen Bonding Capability: The amine group and the indole N-H can act as hydrogen bond donors, forming key interactions with protein targets.

Halogen as a Growth Vector: The bromine atom at the C6 position is particularly advantageous. It can form favorable halogen bonds with protein backbones and, critically, serves as a defined vector for chemical elaboration. researchgate.net A fragment hit containing this bromo-indole core can be rapidly optimized by using cross-coupling reactions to add new chemical functionalities that explore adjacent pockets in the protein's binding site, efficiently converting a low-affinity fragment into a high-potency lead compound. researchgate.net

Role in High-Throughput Screening (HTS) Library Development for Research

High-Throughput Screening (HTS) relies on screening vast libraries of compounds to find "hits" with a desired biological activity. The success of an HTS campaign is heavily dependent on the chemical diversity of the compound library. Building blocks that allow for the rapid synthesis of a large number of distinct derivatives are therefore highly prized.

This compound is a powerful building block for constructing diverse HTS libraries. It possesses three distinct points for chemical diversification: the indole nitrogen (N1), the C4-amine, and the C6-bromine. By employing a strategy known as diversity-oriented synthesis, each of these positions can be reacted with a different set of reagents to generate a large combinatorial library of related analogues. For example, the C6-bromine can be reacted with a panel of boronic acids (Suzuki coupling), the C4-amine can be reacted with various carboxylic acids (amide coupling), and the N1-position can be alkylated. This three-dimensional diversification approach allows for the efficient population of chemical space around the core indole scaffold, creating a focused library with a high potential for yielding active compounds against a range of biological targets. nih.govnih.gov

Precursor for Advanced Imaging Agents in Research Settings

Molecular imaging techniques, particularly Positron Emission Tomography (PET), provide a non-invasive window into biological processes in living subjects. The development of novel PET imaging agents, or radiotracers, is a key area of research. A common strategy for creating PET tracers is to label a biologically active molecule with a short-lived positron-emitting isotope, such as Fluorine-18 ([¹⁸F]).

Aryl bromides are widely used as precursors for the synthesis of [¹⁸F]-labeled PET tracers. The bromine atom can be substituted with [¹⁸F]fluoride in a process called nucleophilic aromatic substitution. Given this, this compound is a promising precursor for the development of novel indole-based PET imaging agents. If a particular derivative of this scaffold shows affinity for a target of interest in the brain or other organs (e.g., a receptor or enzyme), the bromo-substituted analogue can be used to synthesize the corresponding PET tracer. This would enable researchers to visualize and quantify the target's density and distribution in vivo, which is invaluable for disease diagnosis and for studying the pharmacodynamics of new drugs. The utility of bromo-substituted heterocycles as PET precursors has been demonstrated, for instance, with the tracer 6-bromo-7-[11C]methylpurine, used to assess protein function. nih.gov

| Application Area | Key Structural Feature(s) Utilized | Principle of Use | Outcome |

|---|---|---|---|

| Fluorescent Probes | -NH₂, -Br, Indole Core | Derivatization at amine and bromo positions to attach fluorophores and recognition units. | Probes to detect specific biological analytes. |

| Affinity Chromatography | -NH₂ | Covalent immobilization onto a solid support via the amine group. | Isolation and identification of protein binding partners. |

| Fragment-Based Drug Discovery | Indole Core, -NH₂, -Br | Use as a low MW fragment where the bromine atom acts as a growth vector for optimization. | Starting points for novel drug development. |

| HTS Library Development | -NH₂, -Br, N-H | Combinatorial derivatization at three distinct points on the molecule. | Large, diverse compound libraries for screening. |

| Advanced Imaging (PET) | -Br | Use as a precursor for late-stage radiofluorination with Fluorine-18. | Novel PET tracers for in vivo imaging of biological targets. |

| Chemoproteomics (ABPP) | Indole Core, -NH₂ | Scaffold for building probes with a recognition element, reactive warhead, and reporter tag. | Tools to profile enzyme activity and identify drug targets. |

Utility in Chemoproteomics and Activity-Based Protein Profiling (ABPP)

Chemoproteomics and Activity-Based Protein Profiling (ABPP) are powerful chemical biology strategies used to study protein function and interaction in native biological systems. ABPP, in particular, employs reactive chemical probes to covalently label active enzymes, allowing for their identification and functional characterization within the entire proteome. nih.govnih.gov An ABPP probe typically consists of three parts: a recognition element that directs the probe to a target protein family, a reactive group ("warhead") that forms a covalent bond with an active site residue, and a reporter tag for detection and enrichment. frontiersin.org

The this compound scaffold is a suitable starting point for designing ABPP probes.

Recognition Element: The indole core can serve as the recognition element for protein families that bind indole-like ligands.

Attachment Point: The C4-amine group is an ideal handle for attaching a linker that connects to both a reactive warhead and a reporter tag (such as an alkyne or azide (B81097) for subsequent "click chemistry").

Modulation: The bromine atom and the indole nitrogen can be modified to tune the probe's selectivity and cell permeability.

By developing ABPP probes from this scaffold, researchers can explore the functional state of specific enzyme classes, identify novel drug targets, and understand how potential therapeutics engage their targets in a complex cellular environment. researchgate.net

Future Perspectives and Emerging Research Avenues for Halogenated Indolamines

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The synthesis of halogenated indoles, including precursors to 6-bromo-1H-indol-4-amine hydrochloride, is undergoing a significant transformation driven by the principles of sustainable and green chemistry. frontiersin.org Historically, the halogenation of aromatic compounds often involved hazardous reagents and harsh conditions, leading to environmental concerns and challenges in achieving high regioselectivity. nih.govrsc.org

Emerging research focuses on developing more benign and efficient synthetic methodologies. One promising avenue is the use of enzyme-catalyzed halogenation. nih.gov Halogenase enzymes, found in nature, can regioselectively install halogen atoms onto a diverse range of molecules under mild, aqueous conditions. frontiersin.orgnih.gov For instance, FADH2-dependent halogenases have been identified and engineered to halogenate indole (B1671886) moieties like tryptophan with high specificity. nih.govnih.gov The development of engineered halogenase variants is expanding the substrate scope to include various indole derivatives, offering a cleaner alternative to traditional chemical methods. nih.govnih.gov

Another key area is the development of innovative multi-component reactions (MCRs). An innovative two-step reaction starting from inexpensive anilines, glyoxal (B1671930) dimethyl acetal (B89532), formic acid, and isocyanides allows for the assembly of the indole core under mild conditions using ethanol (B145695) as a solvent, avoiding the need for metal catalysts. researchgate.netrsc.org Such methods significantly reduce waste and energy consumption compared to classical approaches like the Fischer indole synthesis, which often requires highly acidic conditions. researchgate.net

| Method | Typical Reagents/Catalysts | Conditions | Key Advantages | Challenges |

|---|---|---|---|---|

| Traditional Electrophilic Halogenation | Br₂, N-Bromosuccinimide (NBS), Lewis acids | Harsh, often requires chlorinated solvents | Well-established | Poor regioselectivity, hazardous reagents, waste generation rsc.org |

| Enzymatic Halogenation (Biocatalysis) | Halogenase enzymes, halide salts | Aqueous media, ambient temperature | High regioselectivity, environmentally benign frontiersin.org | Enzyme stability, substrate scope, catalyst cost nih.gov |

| Modern Multicomponent Reactions | Simple precursors, acid/base catalysts | Mild, often in green solvents (e.g., ethanol) | Atom economy, operational simplicity, reduced waste researchgate.netrsc.org | Scope of compatible functional groups |

Design of Next-Generation Molecular Probes

Halogenated indolamines represent a valuable scaffold for the design of next-generation molecular probes to investigate biological systems. The introduction of a halogen atom, such as bromine, into the indole ring can modulate the molecule's electronic and steric properties, which can be harnessed for creating highly specific tools for chemical biology. smolecule.com

The bromine atom in this compound can serve as a handle for further chemical modifications, allowing for the attachment of fluorophores or other reporter groups. smolecule.com Furthermore, certain indole derivatives possess intrinsic fluorescent properties that can be fine-tuned by the position and nature of substituents. Exploring the photophysical properties of bromo-indolamines could lead to the development of novel fluorescent probes for imaging and sensing applications in living cells. smolecule.com

Moreover, the ability of halogen atoms to participate in specific non-covalent interactions, known as halogen bonds, can be exploited to design probes with high affinity and selectivity for their biological targets. nih.gov A halogen bond is an interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic partner like an oxygen or nitrogen atom in a protein's binding site. nih.govrsc.org By strategically placing bromine on the indolamine scaffold, researchers can design molecular probes that bind to target proteins with enhanced specificity, allowing for more precise interrogation of their function.

Expansion of Target Space for Mechanistic Studies

The unique structural features of halogenated indolamines make them valuable for exploring a wide range of biological targets and for conducting detailed mechanistic studies. The indole scaffold is a common motif in molecules that interact with various proteins, and the addition of halogens can significantly alter their biological activity. mdpi.comresearchgate.net

Research has shown that halogenated indole alkaloids isolated from marine sources exhibit potent inhibitory activity against a range of protein kinases. researchgate.net For example, meridianins, which are brominated indole alkaloids, have been identified as inhibitors of cyclin-dependent kinases (CDKs), suggesting a potential role in cancer research. mdpi.com Studying how the position and type of halogen affect kinase inhibitory activity can provide crucial insights into the structure-activity relationships (SAR) and the specific interactions within the kinase binding pocket.

Furthermore, derivatives of 6-bromoindole (B116670) have been identified as inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in hydrogen sulfide (B99878) (H2S) production in pathogenic bacteria. researchgate.netnih.gov Inhibiting this enzyme can enhance the sensitivity of bacteria to antibiotics. researchgate.net Using compounds like this compound and its analogues as chemical tools allows researchers to probe the active site of such enzymes and understand the molecular mechanisms of antibiotic resistance. researchgate.netnih.gov This expands the potential target space for developing new antibacterial strategies.

Integration with Artificial Intelligence and Machine Learning for Compound Design

The design and optimization of novel halogenated indolamines can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). researchgate.net These computational tools are revolutionizing drug discovery by rapidly screening vast chemical libraries, predicting molecular properties, and generating new molecular structures with desired characteristics. nih.govmdpi.comnih.gov

For halogenated indolamines, AI/ML algorithms can be trained on existing datasets of compound structures and their associated biological activities. nih.gov These models can then predict the efficacy and potential targets of new, unsynthesized derivatives of this compound. researchgate.net This process, known as high-throughput virtual screening, can prioritize the most promising candidates for synthesis and experimental testing, saving considerable time and resources. nih.gov

Moreover, generative AI models can be employed for de novo drug design. researchgate.net By learning the underlying chemical rules and structure-activity relationships from known active molecules, these models can propose entirely new halogenated indolamine structures that are optimized for high potency and selectivity against a specific biological target. researchgate.net AI can also predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to design compounds with better drug-like characteristics from the outset. researchgate.net

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| High-Throughput Virtual Screening | Using ML models to rapidly screen large virtual libraries of compounds to identify potential hits. nih.govnih.gov | Accelerates hit identification; reduces the number of compounds needing physical synthesis and testing. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models that correlate chemical structure with biological activity. nih.gov | Guides the optimization of lead compounds by predicting the activity of new derivatives. |

| De Novo Drug Design | Employing generative models to design novel molecules with desired properties from scratch. researchgate.net | Creates novel chemical entities optimized for specific targets that may not exist in current libraries. |

| ADME/Toxicity Prediction | Predicting the pharmacokinetic and toxicity profiles of molecules computationally. researchgate.net | Improves the success rate in later stages of drug development by filtering out compounds with poor profiles early on. |

Role in Advancing Fundamental Understanding of Biological Systems

Halogenated indolamines, including this compound, serve as powerful tools for advancing our fundamental understanding of complex biological systems. Indoleamines, such as serotonin (B10506) and melatonin, are crucial endogenous molecules involved in a vast array of physiological processes, from neurotransmission to immune regulation. researchgate.net By creating halogenated analogues of these natural compounds, scientists can probe their biological pathways with greater precision. nih.gov

The introduction of a halogen can alter a molecule's binding affinity, metabolic stability, and membrane permeability. By comparing the effects of a halogenated indolamine with its non-halogenated counterpart, researchers can dissect the specific roles of different receptors and enzymes. For example, light-activated "caged" serotonin has been used to study its physiological processes with high temporal and spatial control, a technique that could be enhanced with halogenated derivatives to fine-tune activity. nih.gov

Furthermore, the study of halogen bonds in protein-ligand complexes provides fundamental insights into the nature of molecular recognition. nih.govrsc.org Analyzing crystal structures of halogenated indolamines bound to their protein targets can reveal the precise geometry and energetic contribution of these interactions. nih.gov This knowledge is not only crucial for rational drug design but also deepens our understanding of the forces that govern biological self-assembly and function. The use of halogenated molecules helps to illuminate how subtle changes in atomic composition can lead to profound effects on biological activity. rsc.org

Q & A

Q. How to resolve discrepancies in crystallographic data for this compound?

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for overlapping reflections.

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., Br⋯H contacts) to validate packing .

Comparative and Mechanistic Studies

Q. How does 6-bromo-1H-indol-4-amine compare to 5-bromoindole derivatives in kinase inhibition?

Q. What mechanistic insights can be gained from studying metabolic pathways of this compound?

- CYP450 inhibition assays : Identify isoforms (e.g., CYP3A4) involved in metabolism.

- Reactive metabolite trapping : Use glutathione (GSH) to detect electrophilic intermediates via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.